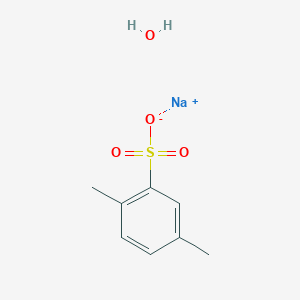

Sodium 2,5-dimethylbenzenesulfonate Hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2,5-dimethylbenzenesulfonate hydrate: is a chemical compound with the molecular formula C8H9NaO3S. It is also known as sodium p-xylene-2-sulfonate hydrate. This compound is a sodium salt of 2,5-dimethylbenzenesulfonic acid and is commonly used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,5-dimethylbenzenesulfonate hydrate can be synthesized through the sulfonation of 2,5-dimethylbenzene (p-xylene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating p-xylene with concentrated sulfuric acid to introduce the sulfonic acid group, and then neutralizing the resulting sulfonic acid with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where p-xylene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and purified to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,5-dimethylbenzenesulfonate hydrate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acids or reduction to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogens and nucleophiles such as hydroxide ions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products:

Substitution Reactions: Products include various substituted benzenesulfonates.

Oxidation Reactions: Products include 2,5-dimethylbenzoic acid.

Reduction Reactions: Products include 2,5-dimethylbenzene.

Scientific Research Applications

Chemistry: Sodium 2,5-dimethylbenzenesulfonate hydrate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: In biological research, it is used as a surfactant and emulsifying agent in the preparation of biological samples.

Medicine: The compound is explored for its potential use in drug delivery systems due to its solubility and stability.

Industry: It is used in the manufacturing of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2,5-dimethylbenzenesulfonate hydrate involves its ability to act as a surfactant, reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions.

Comparison with Similar Compounds

- Sodium 2,4-dimethylbenzenesulfonate

- Sodium 3,5-dimethylbenzenesulfonate

- Sodium p-toluenesulfonate

Uniqueness: Sodium 2,5-dimethylbenzenesulfonate hydrate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics.

Biological Activity

Sodium 2,5-dimethylbenzenesulfonate hydrate, a derivative of 2,5-dimethylbenzenesulfonic acid, is an important compound in various industrial applications, particularly as a surfactant. Understanding its biological activity is crucial for evaluating its safety and efficacy in different environments, including pharmaceuticals and environmental remediation.

- Molecular Formula : C₈H₁₀O₃S·H₂O

- Molecular Weight : 186.23 g/mol

- Solubility : Soluble in water

- Melting Point : 86°C

- Density : Approximately 1.3286 g/cm³

Biological Activity Overview

This compound exhibits several biological activities that are relevant in both therapeutic and environmental contexts:

- Surfactant Properties : As a surfactant, it reduces surface tension in aqueous solutions, enhancing the solubility of hydrophobic compounds. This property is particularly useful in enhanced oil recovery processes and in formulations for pharmaceuticals where solubility is critical .

- Antimicrobial Activity : Studies have indicated that sulfonates can exhibit antimicrobial properties. The structural characteristics of sodium 2,5-dimethylbenzenesulfonate contribute to its ability to disrupt microbial membranes, thereby inhibiting growth .

- Environmental Remediation : Its application in surfactant-enhanced oil recovery (SEOR) demonstrates its effectiveness in mobilizing non-aqueous phase liquids (NAPL) from contaminated sites. Case studies have shown significant improvements in recovery rates when using sulfonates compared to conventional methods .

Case Study 1: Surfactant Enhanced Oil Recovery

A field study evaluated the effectiveness of sodium 2,5-dimethylbenzenesulfonate in mobilizing LNAPL from a contaminated groundwater site. The results indicated:

- Injection Volume : Approximately 29,500 gallons of surfactant were injected.

- Recovery Rate : A recovery rate of 3 to 5 times higher than conventional methods was achieved.

- Duration : The SEOR system operated continuously for 36 days with successful removal of LNAPL .

Table 1: Comparison of Recovery Methods

| Method | Injection Volume (gallons) | Recovery Rate (gallons) | Duration (days) |

|---|---|---|---|

| Conventional Pumping | N/A | Varies | Varies |

| SEOR with Surfactants | 29,500 | Up to 57 | 36 |

Antimicrobial Studies

Research has shown that sodium sulfonates can effectively inhibit the growth of various bacterial strains:

- E. coli Inhibition : Concentrations as low as 0.1% demonstrated significant bactericidal effects.

- Mechanism : The compound disrupts the bacterial cell membrane integrity due to its amphiphilic nature .

Mechanistic Insights

The biological activity of sodium 2,5-dimethylbenzenesulfonate can be attributed to its molecular structure:

- The hydrophobic aromatic ring facilitates interaction with lipid membranes.

- The sulfonate group enhances solubility and interaction with polar environments.

Properties

CAS No. |

1049789-08-3 |

|---|---|

Molecular Formula |

C8H11NaO4S |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

sodium;2,5-dimethylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-7(2)8(5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 |

InChI Key |

CXWDJOMAVKAMER-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.